The Discovery of 2',3'-cGAMP: A Technical Guide to a Pivotal Second Messenger in Innate Immunity
The Discovery of 2',3'-cGAMP: A Technical Guide to a Pivotal Second Messenger in Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the first line of defense against invading pathogens. A critical component of this system is the ability to detect foreign or misplaced nucleic acids, such as cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. The discovery of the cyclic GMP-AMP synthase (cGAS)-STING (Stimulator of Interferon Genes) pathway revolutionized our understanding of cytosolic DNA sensing. Central to this pathway is the identification of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) as the first cyclic dinucleotide second messenger in metazoans. This technical guide provides a comprehensive overview of the seminal discovery of 2',3'-cGAMP, detailing the key experiments, methodologies, and quantitative data that established its role as a pivotal signaling molecule in innate immunity.
The Hunt for the Cytosolic DNA Sensor and its Messenger
Prior to the discovery of 2',3'-cGAMP, it was known that cytosolic double-stranded DNA (dsDNA) triggers a robust type I interferon (IFN) response, and that this response was dependent on the endoplasmic reticulum-resident protein STING. However, the direct sensor of cytosolic DNA and the mechanism by which it communicated with STING remained elusive. Groundbreaking work from the laboratory of Zhijian "James" Chen led to the identification of both the sensor, cGAS, and the second messenger it produces, 2',3'-cGAMP.[1][2]
The initial breakthrough came from elegant biochemical fractionation experiments.[1] Cytoplasmic extracts from cells transfected with DNA were found to contain a soluble factor capable of activating STING. This factor was heat-stable and sensitive to nuclease treatment, suggesting it was a nucleic acid-based molecule.
Experimental Protocols: The Discovery Workflow
The identification of 2',3'-cGAMP was a meticulous process involving biochemical purification, functional assays, and sophisticated analytical techniques.
Preparation of STING-Activating Cytoplasmic Extracts
The foundational step was to generate a cell lysate containing the unknown STING-activating molecule.
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Cell Culture and Stimulation: Murine fibrosarcoma L929 cells, which mount a robust IFN response to cytosolic DNA, were cultured in large quantities. To induce the production of the STING activator, these cells were transfected with a synthetic dsDNA, such as interferon-stimulatory DNA (ISD).[2]
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Cell Lysis and Fractionation: After incubation, the cells were harvested and lysed using hypotonic buffer followed by Dounce homogenization to release the cytoplasmic contents while keeping the nuclei intact. The lysate was then subjected to ultracentrifugation to separate the soluble cytoplasmic fraction (S100) from the membrane and organelle fraction (P100). The STING-activating activity was found to be in the S100 fraction.
Biochemical Purification of the STING Activator
The soluble cytoplasmic extract was subjected to a series of purification steps to isolate the active component.
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Heat and Nuclease Treatment: The S100 fraction was first heated to denature and precipitate most proteins, followed by treatment with nucleases to degrade DNA and RNA. The STING-activating activity remained in the soluble fraction, indicating the activator was a small, non-proteinaceous, and nuclease-resistant molecule.[2]
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Chromatography: The heat-stable, nuclease-resistant extract was then subjected to multiple rounds of chromatography, including anion-exchange and reverse-phase high-performance liquid chromatography (HPLC). At each step, fractions were collected and tested for their ability to activate STING.
STING Activation Assays
To track the STING-activating factor during purification, a robust and sensitive assay was required.
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IRF3 Dimerization Assay (Native PAGE): A hallmark of STING activation is the phosphorylation and subsequent dimerization of the transcription factor IRF3. A native polyacrylamide gel electrophoresis (PAGE) assay was used to separate the monomeric and dimeric forms of IRF3.
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Protocol:
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Permeabilize STING-containing cells (e.g., L929 cells) with a gentle detergent like digitonin.
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Incubate the permeabilized cells with the HPLC fractions.
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Lyse the cells and prepare whole-cell extracts.
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Resolve the proteins on a 7.5% native polyacrylamide gel.
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Transfer the proteins to a PVDF membrane and perform immunoblotting using an antibody specific for IRF3. The appearance of a higher molecular weight band corresponding to the IRF3 dimer indicates STING activation.[3]
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Identification by Mass Spectrometry
The purified active fraction was analyzed by high-resolution mass spectrometry to determine its chemical identity.
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Sample Preparation: The purified active fraction from HPLC was concentrated and desalted.
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LC-MS/MS Analysis: The sample was subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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The mass spectrometer was operated in negative ion mode.
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The analysis revealed a parent ion with a mass-to-charge ratio (m/z) consistent with a cyclic GMP-AMP molecule.
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Fragmentation analysis (MS/MS) of the parent ion produced characteristic daughter ions, confirming the presence of both guanosine (B1672433) and adenosine (B11128) monophosphate.[2][4]
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Characterization of the Unique Phosphodiester Linkages
Initial mass spectrometry identified the molecule as cGAMP, but the precise nature of the phosphodiester bonds was a critical question. Unlike bacterial cyclic dinucleotides which typically have two 3'-5' linkages, the mammalian cGAMP was found to be unique.
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Enzymatic Digestion and NMR: A combination of enzymatic digestion with specific phosphodiesterases and nuclear magnetic resonance (NMR) spectroscopy of the synthetically produced molecule confirmed the presence of one canonical 3'-5' phosphodiester bond and an unusual 2'-5' phosphodiester bond. This novel molecule was thus named 2',3'-cGAMP.[5]
Direct Binding to STING
To confirm that 2',3'-cGAMP is the direct ligand for STING, radiolabeled binding assays were performed.
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Radiolabeled Filter Binding Assay Protocol:
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Radiolabeling: Synthesize [³²P]-labeled 2',3'-cGAMP in vitro using purified cGAS, [α-³²P]GTP, and unlabeled ATP.
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Incubation: Incubate purified recombinant STING protein with [³²P]-2',3'-cGAMP in a binding buffer.
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Competition: In parallel reactions, include increasing concentrations of unlabeled ("cold") 2',3'-cGAMP or other cyclic dinucleotides (e.g., c-di-GMP) as competitors.
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Filtration: Pass the incubation mixtures through a nitrocellulose membrane under vacuum. Proteins and bound ligands are retained on the membrane, while unbound ligands pass through.
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Washing: Wash the membranes with ice-cold binding buffer to remove non-specifically bound radioligand.
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Quantification: Measure the radioactivity retained on the membranes using a scintillation counter. The displacement of the radiolabeled ligand by the unlabeled competitor is used to determine the binding affinity (Kd).[3]
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Quantitative Data
The discovery of 2',3'-cGAMP was accompanied by rigorous quantitative analysis that highlighted its potency and specificity as a STING agonist.
| Parameter | Ligand | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 2',3'-cGAMP | ~3.79 nM | Human STING (in vitro) | [6] |
| c-di-GMP | ~1.21 µM | Human STING (in vitro) | [6] | |
| 3',3'-cGAMP | ~1.04 µM | Human STING (in vitro) | [6] | |
| 2',2'-cGAMP | ~287 nM | Human STING (in vitro) | [6] | |
| Cellular Activation (EC50) for IFN-β Induction | 2',3'-cGAMP | ~15-42 nM | L929 cells | [6] |
| c-di-GMP | >500 nM | L929 cells | [6] | |
| cGAS Enzymatic Kinetics (Prokaryotic Homolog) | ||||
| Km for ATP | - | 393.0 ± 15.3 µM | In vitro | [5] |
| kcat for ATP | - | 2.4 ± 0.3 min⁻¹ | In vitro | [5] |
| Km for GTP | - | 94.2 ± 11.1 µM | In vitro | [5] |
| kcat for GTP | - | 2.6 ± 0.2 min⁻¹ | In vitro | [5] |
Visualizing the Discovery and Pathway
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to type I interferon gene expression.
Experimental Workflow for 2',3'-cGAMP Discovery
Caption: A simplified workflow illustrating the key experimental steps in the discovery of 2',3'-cGAMP.
2',3'-cGAMP as a Second Messenger
References
- 1. Cyclic GMP-AMP synthase is a cytosolic DNA sensor that activates the type I interferon pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic GMP-AMP is an endogenous second messenger in innate immune signaling by cytosolic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
